molecular formula C5H2N6O B2376880 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 61033-20-3

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No. B2376880
CAS RN: 61033-20-3
M. Wt: 162.112
InChI Key: XPKQGRFFRKERGI-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, also known as ODTC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. ODTC is a triazolotriazine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is utilized in the synthesis of various chemical compounds. For instance, new approaches for synthesizing 4-hydroxy-1,4-dihydropyrazolo[5,1-c]-[1,2,4]triazines have been proposed, including borohydride reduction and Vilsmeier formylation processes (Mironovich, Ivanov, & Kolotyrkina, 2020).
  • The compound has been used as a key intermediate in creating polyheterocyclic systems with antimicrobial properties (Abdel-Monem, 2010).

Nucleophilic Substitution and Tautomerism Studies

Biological Evaluation

  • Synthesis and biological evaluation of new fused heterobicyclic derivatives containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties have been carried out, showing potential antimicrobial activity (Abdel-Monem, 2004).

Advanced Synthesis Techniques

  • There have been advancements in synthesizing complex derivatives like 8,8′-(1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis[7-R-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones] (Mironovich, Ivanov, & Daeva, 2018).

Theoretical Studies

  • Theoretical characterization of related compounds, such as 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine, has been conducted to understand their properties better (Haj, Salas, Quirós, Molina, & Faure, 2000).

properties

IUPAC Name

4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N6O/c6-1-3-4(12)11-5(10-9-3)7-2-8-11/h2H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKQGRFFRKERGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=C(C(=O)N2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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